4-(1,4-Dioxan-2-yl)aniline
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Overview
Description
4-(1,4-Dioxan-2-yl)aniline is an organic compound with the molecular formula C10H13NO2. It is characterized by the presence of a dioxane ring attached to an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxan-2-yl)aniline typically involves the reaction of aniline with 1,4-dioxane under specific conditions. One common method includes the use of an acid catalyst to facilitate the reaction. The process may involve heating the reactants to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(1,4-Dioxan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A related compound with a similar dioxane ring structure but lacking the aniline group.
Aniline: A simpler compound with an amine group attached to a benzene ring, lacking the dioxane ring.
4-(1,2,4-Oxadiazol-3-yl)aniline: Another compound with a different heterocyclic ring attached to an aniline group.
Uniqueness
4-(1,4-Dioxan-2-yl)aniline is unique due to the presence of both the dioxane ring and the aniline group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(1,4-dioxan-2-yl)aniline |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10H,5-7,11H2 |
InChI Key |
VKPMFLSCUUTSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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